molecular formula C21H20BrNO6 B443540 5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

Cat. No.: B443540
M. Wt: 462.3g/mol
InChI Key: NXXNVRTZCWKFAL-UHFFFAOYSA-N
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Description

5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide is a complex organic compound with a unique structure that combines a bromophenoxy group, a trimethoxyphenyl group, and a furamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

For industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H20BrNO6

Molecular Weight

462.3g/mol

IUPAC Name

5-[(2-bromophenoxy)methyl]-N-(3,4,5-trimethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C21H20BrNO6/c1-25-18-10-13(11-19(26-2)20(18)27-3)23-21(24)17-9-8-14(29-17)12-28-16-7-5-4-6-15(16)22/h4-11H,12H2,1-3H3,(H,23,24)

InChI Key

NXXNVRTZCWKFAL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3Br

Origin of Product

United States

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